

# Application Notes and Protocols for Lumiphore® Antibody Labeling in Immunoassays

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## Compound of Interest

Compound Name: Lumifor

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## Introduction

This document provides a detailed guide to labeling antibodies with Lumiphore®'s proprietary lanthanide-based chelates for use in sensitive, time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassays. Lumiphore's technology utilizes macrocyclic bifunctional chelators (mBFCs), such as Lumi4®-Tb (Terbium) and Lumi804™-Eu (Europium), which offer significant advantages in immunoassay performance. These advantages include high signal-to-noise ratios due to the elimination of background fluorescence through time-gated detection, exceptional photostability, and high quantum yields.[1][2]

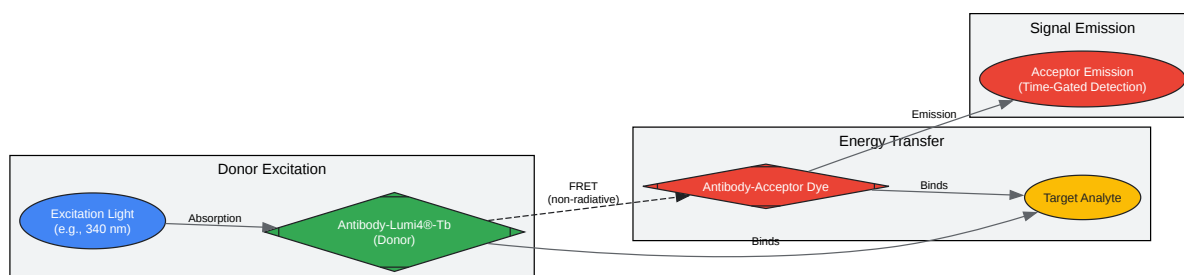
The protocols outlined below are designed for researchers in drug discovery, diagnostics, and life sciences who require highly sensitive and robust immunoassays. The primary method of conjugation involves the use of N-hydroxysuccinimide (NHS) esters of the Lumiphore® chelates, which react with primary amines on the antibody to form stable covalent bonds.

## Technology Overview: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Lumiphore®-based immunoassays operate on the principle of TR-FRET. In this format, an antibody labeled with a Lumiphore® lanthanide chelate (the donor) and a second antibody or molecule labeled with a suitable acceptor fluorophore are used. When these two components

are brought into close proximity by binding to the target analyte, energy is transferred from the excited donor to the acceptor.

The key feature of this technology is the long fluorescence lifetime of the lanthanide donor. This allows for time-gated detection, where the fluorescence signal is measured after a delay following the initial excitation pulse. This delay effectively eliminates short-lived background fluorescence from the sample matrix and unbound reagents, resulting in a vastly improved signal-to-noise ratio.[1]



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**Figure 1:** TR-FRET Signaling Pathway with Lumiphore®-labeled antibody.

## Quantitative Performance Data

Lumiphore®-labeled antibodies, when used in TR-FRET immunoassays, demonstrate superior performance characteristics compared to conventional fluorescent immunoassays. The following tables summarize key quantitative data.

Parameter	Lumi4®-Tb	Lumi804™-Eu	Reference
Excitation Wavelength (nm)	~340	300-400	[3][4]
Emission Wavelength (nm)	Multiple peaks, primary at ~545	613	[3][4]
Fluorescence Lifetime	> 2.4 ms	716 $\mu$ s	[4][5]
Quantum Yield	> 50%	High	[2][5]
Extinction Coefficient ( $M^{-1}cm^{-1}$ )	$\geq 20,000$ at ~340 nm	High	[2][5]

Table 1: Photophysical Properties of Lumiphore® Chelates

Immunoassay Performance Metric	Value	Assay Details	Reference
Signal-to-Background Ratio	>20	14-3-3 protein-protein interaction assay	[6]
Limit of Detection (LOD)	Sub-nanomolar	Homogeneous Tb-to-QD FRET assay for Prostate Specific Antigen (PSA)	[7]
Förster Distance ( $R_0$ )	8.8 - 11.2 nm	Tb-to-Quantum Dot FRET pairs	[7]
Binding Affinity (Kd)	2.6 nM	Eu-Lumi804- $\alpha$ CD11b binding to CD11b	[8]

Table 2: Performance Characteristics in TR-FRET Immunoassays

## Experimental Protocols

### Antibody Labeling with Lumi4®-Tb-NHS Ester

This protocol describes the covalent labeling of an antibody with Lumi4®-Tb-NHS ester. The same general principles apply to other Lumiphore® NHS ester products like Lumi804™-Eu.

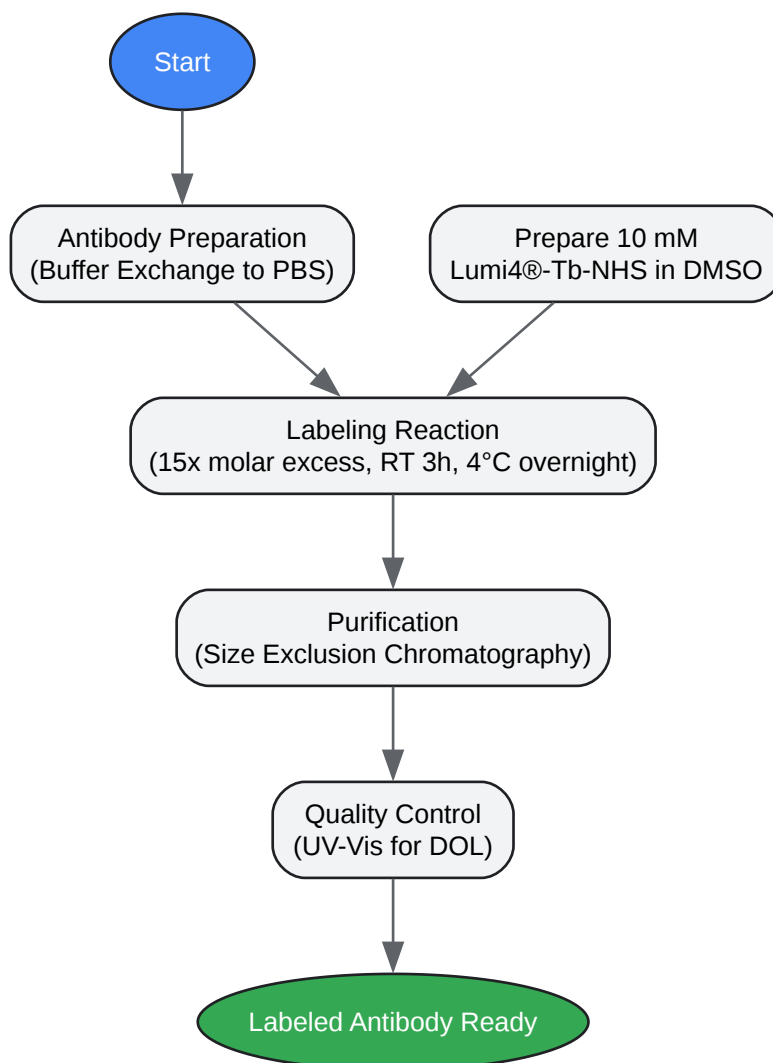
#### Materials:

- Antibody to be labeled (in a primary amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)
- Lumi4®-Tb-NHS ester (Lumiphore, Inc.)
- Anhydrous Dimethylsulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.4
- Size exclusion chromatography column (e.g., Superdex 200)
- UV-Vis Spectrophotometer

#### Procedure:

- Antibody Preparation: Ensure the antibody solution is free of primary amines (e.g., Tris buffer) and stabilizers like BSA. If necessary, dialyze the antibody against PBS pH 7.4.
- Reagent Preparation:
  - Prepare a 10 mM stock solution of Lumi4®-Tb-NHS ester in anhydrous DMSO.
- Labeling Reaction:
  - Add a 15-fold molar excess of the Lumi4®-Tb-NHS ester stock solution to the antibody solution.[3]
  - Mix gently and incubate at room temperature for 3 hours.[3]
  - Transfer the reaction mixture to 4°C and incubate overnight.[3]
- Purification of the Labeled Antibody:

- Separate the labeled antibody from unreacted Lumi4®-Tb-NHS ester using a size exclusion chromatography column (e.g., Superdex 200) equilibrated with PBS.[3]
- Collect fractions corresponding to the antibody peak.
- Determination of Degree of Labeling (DOL):
  - Measure the absorbance of the purified labeled antibody at 280 nm (for protein concentration) and 340 nm (for Lumi4®-Tb concentration).[3]
  - Calculate the DOL using the Beer-Lambert law. The extinction coefficient for Lumi4®-Tb at 340 nm is  $26,000 \text{ M}^{-1}\text{cm}^{-1}$ . [3] A typical DOL ranges from 4 to 7.[3]



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**Figure 2:** Experimental workflow for antibody labeling with Lumi4®-Tb-NHS ester.

## Homogeneous TR-FRET Immunoassay Protocol (General)

This protocol provides a general framework for a "mix-and-read" homogeneous sandwich immunoassay using a Lumi4®-Tb labeled antibody and an acceptor-labeled antibody.

Materials:

- Lumi4®-Tb labeled capture antibody
- Acceptor fluorophore-labeled detection antibody (e.g., labeled with d2, FITC, or a quantum dot)
- Assay buffer (e.g., PBS with 0.1% BSA)
- Standard antigen and samples
- Microplate reader with TR-FRET capability

Procedure:

- Reagent Preparation: Dilute the Lumi4®-Tb labeled antibody, acceptor-labeled antibody, and standards/samples to their optimal concentrations in assay buffer.
- Assay Assembly: In a suitable microplate, add the Lumi4®-Tb labeled antibody, the acceptor-labeled antibody, and the standard or sample.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the formation of the immunocomplex.
- Signal Detection:
  - Measure the fluorescence using a TR-FRET enabled plate reader.
  - Set the excitation wavelength (e.g., 337 nm or 340 nm).

- Set a time delay (e.g., 60  $\mu$ s) before measuring the emission.
- Measure the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 665 nm).
- Data Analysis:
  - Calculate the TR-FRET ratio (e.g., [Emission at 665 nm / Emission at 620 nm] \* 10,000).
  - Plot the TR-FRET ratio against the analyte concentration to generate a standard curve.
  - Determine the concentration of the unknown samples from the standard curve.

## Conclusion

Lumiphore®'s lanthanide-based labeling technology provides a powerful tool for developing highly sensitive and robust immunoassays. The long-lived fluorescence of Lumi4®-Tb and Lumi804™-Eu, combined with time-gated detection, significantly enhances the signal-to-noise ratio, enabling the detection of low-abundance analytes. The provided protocols offer a starting point for the successful implementation of this advanced immunoassay platform. For optimal results, it is recommended to empirically determine the ideal antibody concentrations and incubation times for each specific assay.

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